4-Pyrimidinamine, 6-(butylthio)-2-chloro-
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Overview
Description
4-Pyrimidinamine, 6-(butylthio)-2-chloro- is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a butylthio group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of ketones with nitriles under basic conditions, often catalyzed by copper . Another approach involves the use of amidines with ketones in the presence of TEMPO and an iron (II)-complex, which provides various pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as copper, and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinamine, 6-(butylthio)-2-chloro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium persulfate (K2S2O8), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Pyrimidinamine, 6-(butylthio)-2-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound has similar structural features but differs in the substitution pattern, which affects its chemical properties and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a chlorine atom at the 4-position, used in medicinal chemistry for developing kinase inhibitors.
Properties
CAS No. |
284681-94-3 |
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Molecular Formula |
C8H12ClN3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
6-butylsulfanyl-2-chloropyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3S/c1-2-3-4-13-7-5-6(10)11-8(9)12-7/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
XDAQYULMPAUSQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=C1)N)Cl |
Origin of Product |
United States |
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